REACTION_CXSMILES
|
[O:1]=[C:2]([C:8]1[CH:13]=[CH:12][C:11]([O:14]C)=[CH:10][CH:9]=1)[CH2:3][CH2:4][C:5]([OH:7])=[O:6].Br.[C:17](O)(=O)C>O>[O:1]=[C:2]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)[CH2:3][CH2:4][C:5]([O:7][CH3:17])=[O:6]
|
Name
|
|
Quantity
|
77.3 g
|
Type
|
reactant
|
Smiles
|
O=C(CCC(=O)O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
310 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
620 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with ethyl acetate (3×500 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (4×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvents were removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 10% HCl/methanol (500 ml)
|
Type
|
CUSTOM
|
Details
|
After 10 hours at room temperature the volatile components were removed by evaporation in vacuo
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
The resulting residue was triturated with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCC(=O)OC)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |